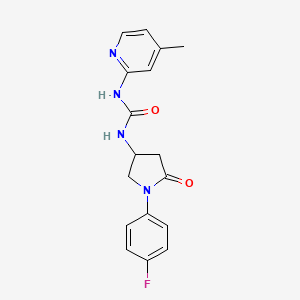

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea

Description

Chemical Structure and Properties The compound 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea is a urea derivative featuring a pyrrolidinone core substituted with a 4-fluorophenyl group and a 4-methylpyridin-2-yl urea moiety. The 5-oxopyrrolidin-3-yl fragment introduces conformational rigidity, which may improve target binding specificity . The 4-methylpyridin-2-yl substituent likely contributes to hydrogen-bonding interactions with biological targets, a common feature in kinase inhibitors and enzyme modulators .

Properties

IUPAC Name |

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpyridin-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O2/c1-11-6-7-19-15(8-11)21-17(24)20-13-9-16(23)22(10-13)14-4-2-12(18)3-5-14/h2-8,13H,9-10H2,1H3,(H2,19,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBJZEZRHBENBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group through a nucleophilic substitution reaction. This can be done by reacting the pyrrolidinone intermediate with a fluorobenzene derivative in the presence of a suitable catalyst.

Formation of the Pyridinyl Urea Moiety: The final step involves the formation of the pyridinyl urea moiety by reacting the intermediate with a pyridine derivative and an isocyanate compound under controlled conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions may include oxidized derivatives of the pyrrolidinone and pyridine rings.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives with altered functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound, leading to the formation of substituted derivatives. Common reagents for these reactions include halogenating agents, alkylating agents, and acylating agents.

Scientific Research Applications

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea has a wide range of scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets. It may be investigated as a candidate for drug development in the treatment of various diseases.

Pharmacology: Researchers explore the pharmacokinetics and pharmacodynamics of this compound to understand its absorption, distribution, metabolism, and excretion in biological systems.

Materials Science: Due to its unique chemical structure, this compound may be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Research: Studies may focus on the compound’s effects on cellular processes, including its potential to modulate enzyme activity or signal transduction pathways.

Mechanism of Action

The mechanism of action of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular processes. The exact pathways involved may vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Structurally related compounds share the urea or pyrrolidinone pharmacophore but differ in substituents, leading to variations in activity and physicochemical properties. Key examples include:

Structure–Activity Relationship (SAR) Insights

Electronegative Substituents :

- The 4-fluorophenyl group in the target compound is critical for activity. Analogues with bromine (e.g., Z14 in ) or chlorine (e.g., compound 1 in ) at the para position of aromatic rings show reduced potency compared to fluorine, likely due to steric hindrance .

- Substitution with methoxy groups (e.g., compound 2p in ) decreases activity, as seen in chalcone derivatives (IC50 increases from 4.35 μM to 70.79 μM) .

Urea Linkage Modifications: Pyridinyl urea derivatives (e.g., Z15 in ) exhibit stronger target engagement than phenyl-substituted analogs, attributed to the pyridine nitrogen’s ability to form hydrogen bonds . Replacement of the pyrrolidinone core with pyrazole (e.g., compound 19 in ) retains activity but alters selectivity due to conformational differences .

Conformational Flexibility: Compounds with rigid planar structures (e.g., chalcones in ) show lower activity compared to pyrrolidinone-containing derivatives, highlighting the importance of three-dimensional binding .

Biological Activity

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea, often referred to as a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a unique structure that facilitates interactions with various biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 348.36 g/mol. The compound features a fluorophenyl group, a pyrrolidinone ring, and a methylpyridine moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.36 g/mol |

| IUPAC Name | This compound |

| Solubility | Not available |

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. Research indicates that the compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, potentially modulating immune responses. The fluorophenyl group enhances binding affinity to protein targets, while the urea moiety may facilitate interactions with active sites on enzymes.

Anti-inflammatory Properties

Studies have shown that this compound exhibits significant anti-inflammatory activity, likely due to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This inhibition can lead to reduced inflammation in various models of disease.

Anticancer Activity

Preliminary research suggests that the compound may possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways. For example, in a study involving human gastric carcinoma xenograft models, derivatives similar to this compound showed complete tumor stasis after administration, indicating potential for further development in cancer therapeutics .

Case Studies

- Gastric Carcinoma Model : In a study published in PubMed, derivatives related to this compound were tested for their efficacy against gastric carcinoma. The results indicated significant tumor reduction and highlighted the potential of pyrrolidine derivatives in cancer treatment .

- Inflammatory Disease Models : Another investigation focused on the modulation of inflammatory responses using this compound in animal models. Results showed a marked decrease in inflammatory markers, supporting its role as an anti-inflammatory agent .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and tissue distribution. Studies indicate that it is metabolized primarily in the liver, with renal excretion being the main route for elimination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.